molecular formula C16H13ClN4 B14215378 Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- CAS No. 821784-02-5

Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-

Cat. No.: B14215378
CAS No.: 821784-02-5
M. Wt: 296.75 g/mol
InChI Key: GNVQGGYFACLKOQ-UHFFFAOYSA-N
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Description

Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring, a pyridine ring, and a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the cyclization of diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The use of environmentally benign reagents and catalysts is often preferred to minimize the ecological footprint.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interfere with enzyme activity or cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific application and context.

Properties

CAS No.

821784-02-5

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyrazin-2-amine

InChI

InChI=1S/C16H13ClN4/c17-14-3-1-2-12(8-14)9-20-16-11-19-15(10-21-16)13-4-6-18-7-5-13/h1-8,10-11H,9H2,(H,20,21)

InChI Key

GNVQGGYFACLKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=NC=C3

Origin of Product

United States

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